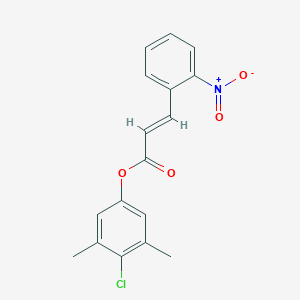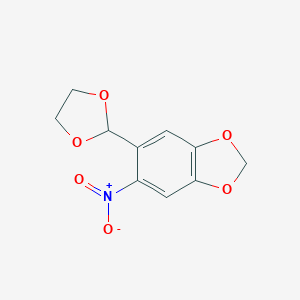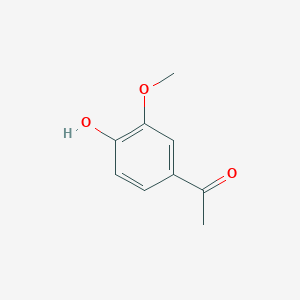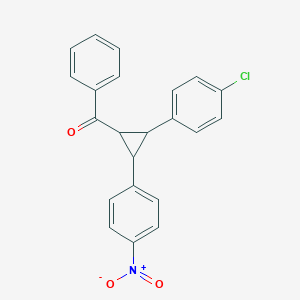
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and a nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloro-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The chromene core can undergo oxidation reactions to form quinone derivatives under oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in methanol or ethanol are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique optical properties make it suitable for use in nonlinear optical materials and photonic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
作用機序
The mechanism of action of N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects . The chromene core and nitrophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of both the chloro and nitro groups on the phenyl ring. This combination imparts unique electronic and steric properties
特性
分子式 |
C16H9ClN2O5 |
|---|---|
分子量 |
344.7g/mol |
IUPAC名 |
N-(4-chloro-3-nitrophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9ClN2O5/c17-12-6-5-10(8-13(12)19(22)23)18-15(20)11-7-9-3-1-2-4-14(9)24-16(11)21/h1-8H,(H,18,20) |
InChIキー |
VCRDDJQVJKGMBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-Methylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370747.png)
![2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole](/img/structure/B370750.png)


![1-{[6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B370755.png)
![3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B370756.png)

![(4E)-2,2,5,5-tetramethyl-4-[[(3-nitronaphthalen-2-yl)amino]methylidene]oxolan-3-one](/img/structure/B370761.png)


![(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)methyl N-[(Z)-4-methylpentan-2-ylideneamino]carbamodithioate](/img/structure/B370766.png)

